molecular formula C7H7N3O3 B189021 2-Acetamido-5-nitropyridine CAS No. 5093-64-1

2-Acetamido-5-nitropyridine

Cat. No. B189021
Key on ui cas rn: 5093-64-1
M. Wt: 181.15 g/mol
InChI Key: XKAASKOXADTLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05567722

Procedure details

To a N2 covered suspension of 3.0 g (21.6 mmol) of 2-amino-5-nitropyridine in 12 ml of CH2C12 was added 9.9 ml (71.2 mmol) of triethylamine followed by 0.13 g (1.1 mmol) of 4-dimethylaminopyridine. The mixture was cooled in an ice bath and there was added 5.06 ml (71.2 mmol) of acetyl chloride dropwise over 18 minutes. The ice bath was removed and after stirring at room temperature for 18 hours, the reaction mixture was diluted with CH2Cl2 and washed once with 20 ml of 1M aqueous K2CO3. The aqueous layer was separated and extracted twice with CH2Cl2. The combined organic fractions were dried over MgSO4 and concentrated in vacuo. The residue was chromatographed over silica gel (20% EtOAc: hexane) and recrystallized from CH3CN to yield 0.653 g, m.p. 196.5°-198° C. (16.7%), 0.157 g, m.p. 183°-193° C. (4.0%) and 0.057 g, m.p. 191°-196° C (1.5%) of the titled product.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Quantity
5.06 mL
Type
reactant
Reaction Step Four
Quantity
0.13 g
Type
catalyst
Reaction Step Five
Yield
1.5%

Identifiers

REACTION_CXSMILES
N#N.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][N:5]=1.C(N(CC)CC)C.[C:20](Cl)(=[O:22])[CH3:21]>CN(C)C1C=CN=CC=1>[C:20]([NH:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][N:5]=1)(=[O:22])[CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
NC1=NC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
9.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
5.06 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
Quantity
0.13 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with CH2Cl2
WASH
Type
WASH
Details
washed once with 20 ml of 1M aqueous K2CO3
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel (20% EtOAc: hexane)
CUSTOM
Type
CUSTOM
Details
recrystallized from CH3CN

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.057 g
YIELD: PERCENTYIELD 1.5%
YIELD: CALCULATEDPERCENTYIELD 1.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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